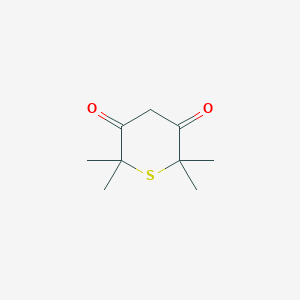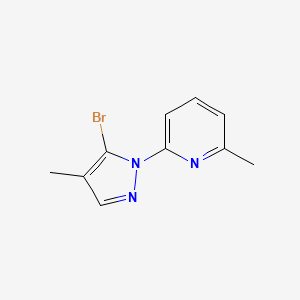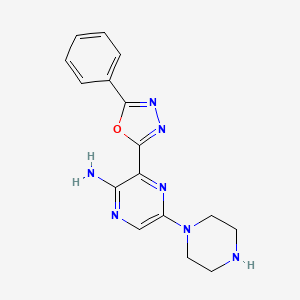
5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Overview
Description
5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a thiouracil moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one typically involves the condensation of pyrimidine derivatives with thiouracil under specific reaction conditions. One common method includes the use of a base-catalyzed reaction where pyrimidine-5-carboxaldehyde reacts with thiouracil in the presence of a suitable base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiouracil moiety.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of 5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A compound with a similar fused ring structure, known for its anticancer properties.
Pyrimido[4,5-d]pyrimidine: Another heterocyclic compound with comparable structural features and applications in medicinal chemistry.
Uniqueness: 5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one stands out due to its unique combination of a pyrimidine ring and a thiouracil moiety, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H8N4OS |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
5-(pyrimidin-5-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H8N4OS/c14-8-7(4-12-9(15)13-8)1-6-2-10-5-11-3-6/h2-5H,1H2,(H2,12,13,14,15) |
InChI Key |
ZEGHFKQXAUPDFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1)CC2=CN=CN=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(5-Chlorothiophen-2-yl)-[1,3,6,2]dioxazaborocane](/img/structure/B8274175.png)
![1,8,9,10,11,11-Hexachlorotricyclo[6.2.1.02,7]undeca-2(7),4,9-triene-3,6-dione](/img/structure/B8274182.png)


![2-Trifluoromethyl-10-[3-(4-{2-hydroxyethoxy}-4-methyl-piperidino)-propyl]-phenothiazine](/img/structure/B8274193.png)

![Tert-butyl 4-({[(5-chloro-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B8274204.png)

![2-Amino-4-hydroxycyclopenta[d]pyrimidine](/img/structure/B8274219.png)
